Cas no 2137707-05-0 (Sodium 4-methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfinate)

Sodium 4-methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfinate is a sulfinate salt with a substituted aromatic structure, offering utility as an intermediate in organic synthesis. Its electron-rich benzene ring and sulfinate functional group make it suitable for nucleophilic or radical reactions, particularly in the construction of complex molecules. The methoxy and isopropyl substituents enhance steric and electronic modulation, facilitating selective transformations. This compound is typically employed in pharmaceutical and agrochemical research due to its potential in forming sulfone or sulfonamide derivatives. Its solid form and stability under controlled conditions ensure consistent handling and storage. The product is valued for its synthetic versatility in tailored molecular design.
Sodium 4-methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfinate structure
2137707-05-0 structure
Product name:Sodium 4-methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfinate
CAS No:2137707-05-0
MF:C11H15NaO3S
MW:250.289773225784
CID:6518290
PubChem ID:165863154

Sodium 4-methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfinate Chemical and Physical Properties

Names and Identifiers

    • sodium 4-methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfinate
    • 2137707-05-0
    • EN300-724768
    • Sodium 4-methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfinate
    • Inchi: 1S/C11H16O3S.Na/c1-7(2)9-6-10(14-4)8(3)5-11(9)15(12)13;/h5-7H,1-4H3,(H,12,13);/q;+1/p-1
    • InChI Key: GGLQKLQXQGRVGC-UHFFFAOYSA-M
    • SMILES: S(C1C=C(C)C(=CC=1C(C)C)OC)(=O)[O-].[Na+]

Computed Properties

  • Exact Mass: 250.06395979g/mol
  • Monoisotopic Mass: 250.06395979g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 235
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.6Ų

Sodium 4-methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfinate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-724768-0.05g
sodium 4-methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfinate
2137707-05-0 95.0%
0.05g
$612.0 2025-03-12
Enamine
EN300-724768-2.5g
sodium 4-methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfinate
2137707-05-0 95.0%
2.5g
$1428.0 2025-03-12
Enamine
EN300-724768-0.1g
sodium 4-methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfinate
2137707-05-0 95.0%
0.1g
$640.0 2025-03-12
Enamine
EN300-724768-0.5g
sodium 4-methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfinate
2137707-05-0 95.0%
0.5g
$699.0 2025-03-12
Enamine
EN300-724768-5.0g
sodium 4-methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfinate
2137707-05-0 95.0%
5.0g
$2110.0 2025-03-12
Enamine
EN300-724768-10.0g
sodium 4-methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfinate
2137707-05-0 95.0%
10.0g
$3131.0 2025-03-12
Enamine
EN300-724768-1.0g
sodium 4-methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfinate
2137707-05-0 95.0%
1.0g
$728.0 2025-03-12
Enamine
EN300-724768-0.25g
sodium 4-methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfinate
2137707-05-0 95.0%
0.25g
$670.0 2025-03-12

Additional information on Sodium 4-methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfinate

Introduction to Sodium 4-methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfinate (CAS No. 2137707-05-0)

Sodium 4-methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfinate (CAS No. 2137707-05-0) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique molecular structure, exhibits a range of potential applications that make it a subject of interest for scientists and researchers worldwide.

The molecular formula of Sodium 4-methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfinate is C12H17NaO3S, which highlights its composition and the presence of functional groups that contribute to its chemical properties. The compound's structure includes a benzene ring substituted with a methoxy group at the 4-position, a methyl group at the 5-position, and an isopropyl group at the 2-position, all of which are connected to a sulfinate group at the 1-position. This arrangement imparts specific reactivity and interaction capabilities that are being explored in various biochemical pathways.

In recent years, there has been a surge in research focused on identifying novel compounds with therapeutic potential. Sodium 4-methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfinate has emerged as a compound of interest due to its structural complexity and the potential for diverse biological activities. Studies have begun to uncover its interactions with biological targets, suggesting possible roles in modulating enzymatic pathways and signaling cascades.

One of the most compelling aspects of Sodium 4-methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfinate is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The presence of multiple reactive sites on its molecular framework allows for further functionalization, enabling researchers to design derivatives with enhanced specificity and efficacy. This flexibility makes it a valuable tool in drug discovery programs aimed at addressing various therapeutic challenges.

The sulfinate group in the compound's structure is particularly noteworthy, as it has been shown to interact with certain enzymes and receptors in a manner that could be exploited for therapeutic purposes. For instance, sulfinate-containing compounds have been studied for their ability to inhibit proteases and other enzymes involved in inflammatory responses. This suggests that Sodium 4-methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfinate may have applications in developing treatments for inflammatory diseases and conditions where enzyme regulation is crucial.

Recent advancements in computational chemistry have also facilitated the exploration of Sodium 4-methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfinate's potential biological activities. Molecular docking studies have been conducted to predict how this compound might bind to various targets, providing insights into its mechanism of action. These studies have revealed promising interactions with receptors and enzymes relevant to neurological disorders, cancer, and metabolic diseases.

The synthesis of Sodium 4-methoxy-5-methyl-2-(propan-2-y l)benzene -1 -sulfinate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of each functional group must be carefully managed to ensure high yield and purity. Researchers have developed innovative synthetic routes that optimize these conditions, making it feasible to produce sufficient quantities for both laboratory research and potential clinical trials.

Ethical considerations are also paramount when investigating new pharmaceutical compounds like Sodium 4 -methoxy -5 -methyl -2 - (propan -2 -y l )benzene -1 -sulfinate. Rigorous testing is essential to assess its safety profile before it can be considered for human use. Preclinical studies are being conducted to evaluate its toxicity, pharmacokinetics, and pharmacodynamics, ensuring that any future applications are both safe and effective.

The role of interdisciplinary collaboration cannot be overstated in advancing our understanding of compounds like Sodium 4 -methoxy -5 -methyl -2 - (propan -2 -y l )benzene -1 -sulfinate. Chemists, biochemists, pharmacologists, and clinicians must work together to translate laboratory findings into tangible therapeutic benefits. This collaborative approach is essential for overcoming the challenges inherent in drug development and bringing new treatments to patients who need them.

In conclusion, Sodium 4-methoxy -5 -methyl -2 -(propan -2 y l )benzene -1 sulfinate represents a promising compound with significant potential in pharmaceutical research. Its unique molecular structure, coupled with emerging data on its biological activities, positions it as a valuable candidate for further exploration. As research continues to uncover new applications and synthetic strategies, this compound is poised to play a crucial role in the development of novel therapies across multiple therapeutic areas.

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